molecular formula C17H15NO4S2 B3012115 Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899977-35-6

Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B3012115
CAS RN: 899977-35-6
M. Wt: 361.43
InChI Key: MFVIVPBLIIGGKE-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, also known as MBSB, is a synthetic compound that belongs to the class of benzothiophene derivatives. MBSB has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is not fully understood. However, it has been proposed that Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate inhibits the activity of certain enzymes involved in the regulation of cell growth and inflammation. Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also some limitations to the use of Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate in lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate. One area of research is the development of new derivatives of Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate with improved properties, such as increased water solubility or reduced toxicity. Another area of research is the study of the mechanism of action of Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, which could lead to the development of new drugs with similar properties. Finally, the potential applications of Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate in the treatment of various diseases, such as cancer and inflammation, should be further explored.

Synthesis Methods

Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be synthesized by the reaction of 3-carbethoxy-1-benzothiophene-2-sulfonyl chloride with 4-methylphenylamine in the presence of a base such as potassium carbonate. The reaction yields Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate as a yellow solid with a high degree of purity.

Scientific Research Applications

Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-11-7-9-12(10-8-11)18-24(20,21)16-13-5-3-4-6-14(13)23-15(16)17(19)22-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVIVPBLIIGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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